molecular formula C6H7NO4 B15279953 2-Hydroxy-3-(oxazol-5-yl)propanoic acid

2-Hydroxy-3-(oxazol-5-yl)propanoic acid

Cat. No.: B15279953
M. Wt: 157.12 g/mol
InChI Key: JYYHSCHGABHHCJ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(oxazol-5-yl)propanoic acid is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(oxazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and oxazolines, which can be further functionalized for specific applications .

Scientific Research Applications

2-Hydroxy-3-(oxazol-5-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and antidiabetic activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Hydroxy-3-(oxazol-5-yl)propanoic acid include:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the oxazole ring, which imparts unique biological activities and chemical reactivity .

Properties

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

2-hydroxy-3-(1,3-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C6H7NO4/c8-5(6(9)10)1-4-2-7-3-11-4/h2-3,5,8H,1H2,(H,9,10)

InChI Key

JYYHSCHGABHHCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=N1)CC(C(=O)O)O

Origin of Product

United States

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